N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
CAS No.:
Cat. No.: VC10857436
Molecular Formula: C18H13N3O3
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13N3O3 |
|---|---|
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C18H13N3O3/c1-11-12(18-21-16-14(24-18)7-3-9-19-16)5-2-6-13(11)20-17(22)15-8-4-10-23-15/h2-10H,1H3,(H,20,22) |
| Standard InChI Key | QIIKJANAWUWKFB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4 |
| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4 |
Introduction
N-[2-methyl-3-( oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound is characterized by its fused heterocyclic structure, which includes an oxazolo-pyridine moiety and a furan carboxamide group. Its complex molecular framework suggests potential bioactivity, particularly in drug discovery and development.
Synthesis Pathways
While specific synthesis protocols for this compound are not detailed in the provided sources, general methods for synthesizing similar oxazolo-pyridine derivatives often involve:
-
Cyclization reactions to form the oxazolo-pyridine core.
-
Functionalization of the phenyl ring with methyl and furan carboxamide groups via substitution or coupling reactions .
Biological Activity
The oxazolo[4,5-b]pyridine scaffold is a known pharmacophore in drug design, often used in kinase inhibitors and other therapeutic agents . Although specific biological evaluations for this compound are unavailable, similar derivatives exhibit:
-
Antitumor Activity: Effective against various cancer cell lines due to their ability to inhibit cell growth .
-
Kinase Inhibition: Potential to act as selective inhibitors of key enzymes involved in disease pathways .
Further studies, including molecular docking and in vitro assays, are required to confirm its activity.
Potential Applications
-
Drug Discovery: The compound's structure suggests potential as a lead molecule for designing kinase inhibitors or anticancer agents .
-
Synthetic Chemistry: Useful as a scaffold for developing new heterocyclic compounds with diverse bioactivities.
Limitations and Future Directions
While promising, further research is essential to:
-
Evaluate its pharmacokinetics and pharmacodynamics through experimental studies.
-
Explore its toxicity profile and safety margins.
-
Investigate structure-activity relationships (SAR) for optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume